N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyridin-3-amine
Description
N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyridin-3-amine is a heterocyclic compound featuring a pyridin-3-amine moiety linked via a methylene bridge to a 2-methyl-substituted 1,3-thiazole ring. Key analogs include compounds with variations in substituent positions, functional groups, and pharmacological profiles, as discussed below.
Properties
Molecular Formula |
C10H11N3S |
|---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyridin-3-amine |
InChI |
InChI=1S/C10H11N3S/c1-8-13-10(7-14-8)6-12-9-3-2-4-11-5-9/h2-5,7,12H,6H2,1H3 |
InChI Key |
CQWOITUIDNHVGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CNC2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The compound’s structure integrates a 2-methylthiazole ring (C$$4$$H$$5$$NS) and a pyridine ring (C$$5$$H$$5$$N) linked by a methylene amine group (-CH$$_2$$-NH-). This arrangement confers unique electronic properties, enabling interactions with biological targets such as enzymes and receptors. The thiazole’s sulfur and nitrogen atoms enhance electrophilicity, while the pyridine’s aromatic system facilitates π-π stacking interactions.
Synthetic Challenges
Key challenges in synthesizing this compound include:
- Regioselectivity : Ensuring proper substitution at the thiazole’s 4-position.
- Stability : Preventing oxidation of the methylene amine bridge under acidic or basic conditions.
- Purification : Separating byproducts due to the compound’s polar nature.
Synthetic Pathways
Direct Alkylation of 3-Aminopyridine
A widely cited method involves the alkylation of 3-aminopyridine with 4-chloromethyl-2-methyl-1,3-thiazole. The reaction proceeds via an S$$_N$$2 mechanism in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure :
- Dissolve 3-aminopyridine (1.0 equiv) and 4-chloromethyl-2-methylthiazole (1.2 equiv) in DMF.
- Add potassium carbonate (2.0 equiv) as a base to deprotonate the amine.
- Heat at 80°C for 12–16 hours under nitrogen atmosphere.
- Quench with ice water and extract with ethyl acetate.
- Purify via column chromatography (silica gel, hexane/ethyl acetate 3:1).
Reductive Amination
An alternative route employs reductive amination between 2-methyl-1,3-thiazole-4-carbaldehyde and 3-aminopyridine using sodium cyanoborohydride (NaBH$$_3$$CN) as the reducing agent.
Procedure :
- Mix 2-methyl-1,3-thiazole-4-carbaldehyde (1.0 equiv) and 3-aminopyridine (1.5 equiv) in methanol.
- Add NaBH$$_3$$CN (1.2 equiv) and stir at room temperature for 24 hours.
- Acidify with dilute HCl to pH 3–4 and extract with dichloromethane.
- Neutralize with sodium bicarbonate and evaporate under reduced pressure.
Optimization Strategies
Solvent and Catalyst Screening
Reaction efficiency varies significantly with solvent polarity and catalyst choice. Comparative studies reveal:
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | K$$2$$CO$$3$$ | 80 | 72 |
| Ethanol | Triethylamine | 70 | 58 |
| THF | DBU | 60 | 65 |
Protecting Group Strategies
To prevent side reactions, the amine group in 3-aminopyridine may be protected using tert-butoxycarbonyl (Boc) groups. Deprotection is achieved via trifluoroacetic acid (TFA) treatment post-alkylation.
Industrial-Scale Production
Continuous Flow Reactors
Industrial protocols favor continuous flow systems for enhanced heat transfer and mixing. A representative setup involves:
Crystallization Techniques
Recrystallization from ethanol/water (7:3) yields high-purity (>99%) product. Key parameters include cooling rate (1°C/min) and seed crystal addition.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 60:40) shows a single peak at 4.2 minutes, confirming >99% purity.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Direct Alkylation | High yield, simplicity | Requires toxic solvents (DMF) |
| Reductive Amination | Mild conditions | Lower yield, costly reagents |
Chemical Reactions Analysis
Types of Reactions
N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyridine rings.
Scientific Research Applications
N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its biological activity against various pests and weeds.
Material Science: The compound’s unique structure allows it to be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyridin-3-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The thiazole and pyridine rings play a crucial role in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomerism in Thiazole Substitution
- N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine (CAS 1489628-12-7): Structure: Differs in the methyl group position (4-methylthiazole vs. 2-methylthiazole). Molecular Formula: C₁₀H₁₁N₃S; Molecular Weight: 205.28 g/mol.
Functional Group Variations
- 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]piperidine (MTEP): Structure: Contains an ethynyl-piperidine group instead of the pyridin-3-amine linkage. Pharmacology: Acts as a metabotropic glutamate receptor 5 (mGlu5) antagonist with demonstrated anxiolytic effects in rodent models .
N2-(3-pyridyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine :
- Structure : Features a 4-methoxyphenyl substituent on the thiazole ring.
- Molecular Formula : C₁₅H₁₃N₃OS; Molecular Weight : 283.35 g/mol.
- Impact : The methoxyphenyl group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to the simpler methyl-substituted thiazole .
Physicochemical Properties
Biological Activity
N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyridin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound features a thiazole ring and a pyridine ring, which contribute to its unique chemical properties. The presence of sulfur and nitrogen atoms in the thiazole ring allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.
1. Antimicrobial Activity
Compounds containing thiazole moieties are known for their antimicrobial properties. This compound has demonstrated significant activity against various pathogens. The minimum inhibitory concentration (MIC) values and the minimum bactericidal concentration (MBC) are critical indicators of its effectiveness.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 1.0 |
| Escherichia coli | 1.0 | 2.0 |
| Candida albicans | 0.25 | 0.5 |
The compound's ability to inhibit biofilm formation suggests a mechanism that could be leveraged in treating chronic infections .
2. Anticancer Activity
Research indicates that this compound exhibits promising anticancer effects. Studies have shown that it can induce apoptosis in cancer cells and inhibit cell proliferation.
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative activity of this compound in various human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.0 |
| MCF7 | 3.5 |
| A549 | 4.0 |
The compound was found to disrupt tubulin polymerization, similar to known chemotherapeutic agents like colchicine . Molecular docking studies revealed binding to the colchicine site on tubulin, indicating a potential mechanism for its anticancer activity .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound can bind to specific enzymes involved in metabolic pathways, inhibiting their activity and leading to reduced cell viability in pathogens and cancer cells.
- Receptor Interaction : It may interact with metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders and cancer pathways .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Methylthiazole | Thiazole ring | Antimicrobial |
| Pyridine derivatives | Pyridine ring | Anticancer |
| Thiazole-based anticancer agents | Various substituents on thiazole | Potent antiproliferative effects |
These comparisons highlight the versatility of thiazole-containing compounds in medicinal chemistry .
Q & A
Basic Research Questions
Q. How can the purity of N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyridin-3-amine be optimized during synthesis?
- Methodological Answer :
- Catalyst Selection : Use copper(I) bromide (CuBr) or palladium catalysts to enhance coupling efficiency, as demonstrated in analogous thiazole-methylamine syntheses .
- Reaction Conditions : Maintain temperatures between 35–80°C under inert atmospheres (e.g., nitrogen) to minimize side reactions. Prolonged reaction times (e.g., 48 hours) may improve yield .
- Purification : Employ gradient chromatography (e.g., ethyl acetate/hexane) and acid-base extraction to isolate the compound from byproducts .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Analyze chemical shifts for the pyridine (δ ~8.5–9.0 ppm) and thiazole (δ ~2.5 ppm for methyl) groups to confirm connectivity .
- HRMS (ESI) : Validate molecular weight with high-resolution mass spectrometry, targeting [M+H]+ peaks .
- IR Spectroscopy : Identify functional groups (e.g., N-H stretches ~3298 cm⁻¹) .
Q. How can solubility challenges in aqueous buffers be addressed for biological assays?
- Methodological Answer :
- Co-solvents : Use DMSO or DMF (≤5% v/v) to solubilize the compound, as these solvents are compatible with thiazole derivatives .
- pH Adjustment : Protonate the pyridine nitrogen under acidic conditions (pH < 5) to enhance aqueous solubility .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for this compound?
- Methodological Answer :
- Refinement Software : Use SHELXL for small-molecule refinement, leveraging its robustness in handling twinned or high-resolution data. Validate results against simulated powder diffraction patterns .
- Data Validation : Cross-check bond lengths and angles with analogous structures (e.g., N-phenyl-4-[(4H-triazol-3-ylsulfanyl)methyl]-1,3-thiazol-2-amine) to identify outliers .
Q. How can computational modeling predict the compound’s binding affinity to kinase targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets, focusing on hydrogen bonding (pyridine N) and hydrophobic contacts (thiazole methyl) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, analyzing RMSD and binding free energies (MM/PBSA) .
Q. What synthetic modifications enhance the thiazole ring’s reactivity for derivatization?
- Methodological Answer :
- Electrophilic Substitution : Introduce halogens (e.g., bromine) at the thiazole’s 5-position using NBS, enabling cross-coupling reactions .
- Methylene Bridge Functionalization : Replace the methyl group with electron-withdrawing substituents (e.g., CF₃) to modulate electronic effects .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved neuroprotective activity?
- Methodological Answer :
- Core Modifications :
- Pyridine Ring : Introduce methoxy groups at the 4-position to enhance blood-brain barrier penetration, as seen in related indole-pyridine hybrids .
- Thiazole Substituents : Replace 2-methyl with cyclopropyl to test steric effects on target engagement .
- Bioisosteres : Substitute the pyridine with pyrimidine to evaluate potency changes against glutamate receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
